5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid
CAS No.: 2226182-67-6
Cat. No.: VC6980069
Molecular Formula: C7H9IN2O2
Molecular Weight: 280.065
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2226182-67-6 |
|---|---|
| Molecular Formula | C7H9IN2O2 |
| Molecular Weight | 280.065 |
| IUPAC Name | 5-iodo-1-propylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H9IN2O2/c1-2-3-10-6(8)4-5(9-10)7(11)12/h4H,2-3H2,1H3,(H,11,12) |
| Standard InChI Key | AQBXQNPMZXMOPY-UHFFFAOYSA-N |
| SMILES | CCCN1C(=CC(=N1)C(=O)O)I |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrazole ring substituted at positions 1, 3, and 5 with a propyl group, iodine atom, and carboxylic acid moiety, respectively. The iodine atom at position 5 introduces steric bulk and enhances electrophilicity, facilitating participation in cross-coupling reactions such as Suzuki-Miyaura or Ullmann-type couplings. The carboxylic acid group at position 3 enables hydrogen bonding and salt formation, critical for modulating solubility and target binding in drug design .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2226182-67-6 | |
| Molecular Formula | C₇H₉IN₂O₂ | |
| Molar Mass | 280.06 g/mol | |
| Predicted Density | 1.95 ± 0.1 g/cm³ | |
| Predicted Boiling Point | 393.1 ± 27.0 °C | |
| pKa | 3.69 ± 0.10 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step sequence starting from unsubstituted pyrazole precursors. A common route includes:
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Alkylation: Introduction of the propyl group via nucleophilic substitution using 1-bromopropane under basic conditions.
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Iodination: Electrophilic substitution at position 5 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst .
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Carboxylation: Oxidation of a methyl or hydroxymethyl group at position 3 to the carboxylic acid using potassium permanganate or other oxidizing agents .
Industrial-Scale Production
While detailed industrial protocols are proprietary, batch processes in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are employed to maximize yield (>75%). Continuous flow systems may optimize iodination steps by minimizing side reactions.
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1700–1720 cm⁻¹ (C=O stretch of carboxylic acid) and 650–680 cm⁻¹ (C-I stretch) .
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NMR:
Chemical Reactivity and Derivatives
Functional Group Transformations
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Carboxylic Acid Derivatives: Reacts with thionyl chloride to form acyl chlorides, enabling amide couplings with amines .
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Iodo Substitution: Participates in palladium-catalyzed cross-couplings to introduce aryl or alkenyl groups.
Comparative Reactivity with Isomers
The positional isomer 5-iodo-1-propyl-1H-pyrazole-4-carboxylic acid (CAS 1566796-68-6) exhibits distinct reactivity due to the carboxyl group’s proximity to the iodine atom. For example, the 4-carboxyl isomer shows higher acidity (pKa ≈ 3.2) and enhanced participation in intramolecular hydrogen bonding .
Applications in Research
Pharmaceutical Development
Pyrazole derivatives are investigated as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The iodine atom in this compound allows radiolabeling with iodine-125 for pharmacokinetic studies.
Material Science
Incorporated into metal-organic frameworks (MOFs), the carboxylic acid group coordinates with metal ions like Cu²⁺ or Zn²⁺, creating porous materials for gas storage.
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